molecular formula C8H18O4Si B15162968 Trimethoxy(oxan-4-yl)silane CAS No. 158069-55-7

Trimethoxy(oxan-4-yl)silane

Cat. No.: B15162968
CAS No.: 158069-55-7
M. Wt: 206.31 g/mol
InChI Key: WREJUSSMWRBOJJ-UHFFFAOYSA-N
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Description

Trimethoxy(oxan-4-yl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an oxan-4-yl group attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(oxan-4-yl)silane can be synthesized through the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of oxan-4-yl chloride with trimethoxysilane in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(oxan-4-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Silanols, heat, and sometimes catalysts like acids or bases.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Trimethoxy(oxan-4-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents and siloxane polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems and the development of biocompatible materials.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of trimethoxy(oxan-4-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of water and catalysts. The compound’s ability to form strong covalent bonds with various substrates makes it valuable in applications requiring durable and stable materials.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy(octyl)silane
  • Trimethoxy(phenyl)silane
  • Trimethoxy(propyl)silane

Uniqueness

Trimethoxy(oxan-4-yl)silane is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity. Compared to other trimethoxysilanes, it offers distinct advantages in terms of hydrolysis and condensation reactions, making it suitable for specialized applications in various fields.

Properties

CAS No.

158069-55-7

Molecular Formula

C8H18O4Si

Molecular Weight

206.31 g/mol

IUPAC Name

trimethoxy(oxan-4-yl)silane

InChI

InChI=1S/C8H18O4Si/c1-9-13(10-2,11-3)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3

InChI Key

WREJUSSMWRBOJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCOCC1)(OC)OC

Origin of Product

United States

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